Bromophenol thiohydantoin

Description

Structure

3D Structure

Properties

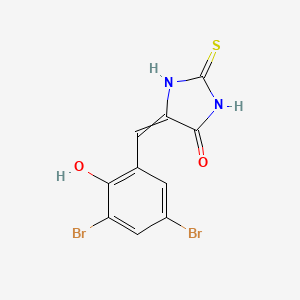

Molecular Formula |

C10H6Br2N2O2S |

|---|---|

Molecular Weight |

378.04 g/mol |

IUPAC Name |

5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17) |

InChI Key |

LZPGGHKJSQSUDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromophenol Thiohydantoin and Analogs

Strategies for Incorporating Brominated Phenolic Moieties

A key strategy for synthesizing bromophenol-containing compounds involves the use of a brominated phenolic starting material. For instance, in the synthesis of novel bromophenol derivatives, (2-bromo-4,5-dimethoxyphenyl)methanol was used as a key intermediate. mdpi.com The phenolic hydroxyl groups can be protected (e.g., as methyl ethers) during the initial reaction steps and later deprotected, often using reagents like boron tribromide (BBr₃), to yield the final bromophenol product. mdpi.com

In the context of bromophenol thiohydantoin, a plausible synthetic route would involve the reaction of a brominated amino acid or its ester with an isothiocyanate. Alternatively, a brominated aldehyde could be a starting point for a Bucherer-Bergs type synthesis. For example, 3,5-dibromosalicylaldehyde (B1199182) has been used as a precursor in related syntheses. rsc.org

Multi-component Reactions for this compound Assembly

Multi-component reactions (MCRs) are highly efficient for building complex molecules like this compound in a single pot. researchgate.netnih.gov These reactions offer advantages in terms of atom economy, reduced reaction steps, and the ability to generate structural diversity. researchgate.net

A potential MCR approach for this compound could involve a variation of the Ugi or Passerini reactions, which are known for their ability to combine multiple components with high efficiency. nih.gov A five-component Ugi/De-Boc/Cyclization methodology has been developed for the synthesis of functionalized hydantoins and could be adapted for thiohydantoin synthesis by using an appropriate sulfur-containing reagent. mdpi.com

More directly, a one-pot, two-step reaction has been reported for the synthesis of (E)-5-(dimethylamino)methylene thiohydantoins under microwave irradiation, starting from methyl N-arylglycinates, isothiocyanates, and DMFDMA. researchgate.net By employing a bromophenol-containing amine or glycinate (B8599266) in such a reaction, one could directly assemble the this compound scaffold. The identification of this compound as an inhibitor of the c-di-AMP synthase DisA was achieved through screening a compound library, highlighting the importance of having robust synthetic methods to generate diverse molecules for biological testing. rsc.orgresearchgate.net

Derivatization Strategies for Structural Modulation

The thiohydantoin scaffold is amenable to a variety of derivatization reactions, enabling the synthesis of a diverse library of analogs. thieme-connect.com Key strategies include N-substitution on the imidazolidine (B613845) ring, S-alkylation of the exocyclic thioxo group, and C-5 functionalization through condensation reactions. These modifications are crucial for exploring structure-activity relationships. researchgate.net

N-Substitution Pathways on the Imidazolidine Ring

Substitution at the nitrogen atoms of the imidazolidine ring is a primary method for introducing structural diversity. jchemrev.com The N-3 position is generally more acidic and thus more reactive than the N-1 position. thieme-connect.com However, direct alkylation at N-1 can be challenging due to the potential for competing S-alkylation. thieme-connect.com

One-pot, multi-component reactions provide an efficient route to N-3 substituted thiohydantoins. For instance, the reaction of an α-amino acid ester with an aldehyde, followed by reduction and subsequent addition of an isothiocyanate, yields N-3 substituted 2-thiohydantoin (B1682308) derivatives. jchemrev.com Another approach involves the Staudinger reaction of azide (B81097) derivatives to form iminophosphoranes, which then react with carbon disulfide and α-amino esters to produce N-3-substituted 2-thiohydantoins in good yields. organic-chemistry.org

Direct N-arylation at the N-3 position can be achieved by reacting a pre-formed thiohydantoin with a 4-halo aromatic compound. jchemrev.comjchemrev.com For the synthesis of N-1 substituted analogs, a protection-deprotection strategy is often necessary to avoid S-alkylation, though this can result in lower yields. thieme-connect.com

Table 1: Examples of N-Substitution Reactions for Thiohydantoin Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| α-Amino acid ester, Aldehyde, Isothiocyanate | 1. Reaction of ester and aldehyde 2. Reduction 3. Addition of isothiocyanate | N-3-substituted 2-thiohydantoin | jchemrev.com |

| Azide derivative, Carbon disulfide, α-Amino ester | Staudinger reaction | N-3-substituted 2-thiohydantoin | organic-chemistry.org |

| Thiohydantoin derivative, 4-Halo aromatic compound | Not specified | N-3-arylated 2-thiohydantoin | jchemrev.comjchemrev.com |

S-Alkylation at the Thioxo Group

The exocyclic sulfur atom of the thiohydantoin ring is a soft nucleophile and readily undergoes S-alkylation. evitachem.com This reaction is typically achieved by treating the thiohydantoin with an alkylating agent, such as an alkyl halide, in the presence of a base. jchemrev.comnih.gov For example, the reaction of 2-thiohydantoins with methyl iodide and potassium carbonate leads to the selective formation of S-methylated products. bibliotekanauki.pl

This regioselective S-alkylation is a key step in the synthesis of various biologically active molecules. nih.gov The resulting 2-alkylthio-imidazol-4-one derivatives can be further modified. For instance, they can react with carbon disulfide followed by another alkylation to form ketene (B1206846) dithioacetals. bibliotekanauki.pl

Table 2: S-Alkylation of Thiohydantoin Derivatives

| Thiohydantoin Derivative | Alkylating Agent | Base | Product | Reference(s) |

| 2-Thiohydantoin | Methyl iodide | Potassium carbonate | 2-Methylsulfanyl-3,5-dihydroimidazol-4-one | bibliotekanauki.pl |

| (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxo-imidazolidin-4-one | Ethyl iodide | Potassium carbonate | (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-ethylthio-1-methyl-1,5-dihydro-4H-imidazol-4-one | nih.gov |

| 3-Allyl-5-(Z)-arylidene-2-thiohydantoins | Alkyl bromides | Not specified | 3-Allyl-5-(Z)-arylidene-2-(alkylmercapto)hydantoins | researchgate.net |

C-5 Functionalization via Condensation Reactions

The C-5 position of the thiohydantoin ring is a nucleophilic center that can be functionalized through condensation reactions, most commonly with aldehydes and ketones. jchemrev.comjchemrev.com The Knoevenagel condensation is a widely used method for this purpose. nih.gov For example, the reaction of 2-thiohydantoin with an aromatic aldehyde in the presence of a base like triethylamine (B128534) or a catalyst such as boric acid under microwave irradiation yields 5-arylidene-2-thiohydantoin derivatives. evitachem.commdpi.com These reactions are often stereoselective, predominantly forming the Z-isomer. nih.govznaturforsch.com

The resulting 5-substituted derivatives can serve as intermediates for further structural modifications. For instance, 5-benzyl-2-thiohydantoin (B1623198) can undergo further condensation reactions or nucleophilic substitution at the sulfur atom to create more complex molecules. evitachem.com

Table 3: C-5 Functionalization of Thiohydantoins via Condensation

| Thiohydantoin Reactant | Carbonyl Compound | Reagents/Conditions | Product | Reference(s) |

| 2-Thiohydantoin-3-acetic acid | Benzaldehyde | Triethylamine, Isopropyl alcohol, Reflux | 5-Benzylidene-2-sulfanylideneimidazolidin-4-one | evitachem.com |

| 2-Thiohydantoin | Aromatic aldehydes | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoins | researchgate.net |

| 2-Thiohydantoin | Aldehydes or ketones | Acetic acid, Sodium acetate (B1210297) OR Toluene, Ammonium acetate | 5-Arylidene-2-thiohydantoins | bibliotekanauki.pl |

| 2-Thiohydantoin | Aldehyde | Boric acid, Microwave irradiation | 5-Arylidene derivative | mdpi.com |

Stereoselective Synthesis of Thiohydantoin Derivatives

The C-5 position of the thiohydantoin ring can be a stereocenter, making the stereoselective synthesis of these derivatives a critical aspect of their chemistry, particularly for pharmaceutical applications. thieme-connect.com

Chiral Auxiliary Approaches for Enantiomeric Control

The use of chiral auxiliaries is a common strategy to control the stereochemistry during the synthesis of thiohydantoin derivatives. orgosolver.com One approach involves using enantiomerically pure amino acids as starting materials. researchgate.net For example, the reaction of L-amino acids with thiourea (B124793) can, in principle, yield enantiomerically pure 2-thiohydantoins, although racemization can occur under certain conditions. researchgate.netresearchgate.net

Another method employs a chiral auxiliary that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction, and is then removed. For example, a racemic mixture of 1-phenylethylamine (B125046) can be resolved using (R)-2,2'-dihydroxy-1,1'-binaphthyl (BINOL) as a chiral auxiliary. orgosolver.com The resulting diastereomers can then be separated. While this specific example is for an amine, the principle can be applied to the synthesis of chiral thiohydantoins.

Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture of thiohydantoin derivatives, resolution techniques are employed to separate the enantiomers. Common methods include mechanical separation, preferential crystallization, and chromatography. quora.comslideshare.netdalalinstitute.com

A widely used chemical method involves converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. orgosolver.com The resulting diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that combines crystallization with in situ epimerization. researchgate.net In this method, a diastereomeric mixture in solution is allowed to equilibrate while one diastereomer selectively crystallizes, driving the equilibrium towards the formation of the less soluble diastereomer. This can lead to a high yield of a single enantiomer. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is another effective method for the analytical and preparative separation of enantiomers. nih.gov

Chemical Reactivity and Transformation Mechanisms of Bromophenol Thiohydantoin Derivatives

Electrophilic and Nucleophilic Reaction Sites within the Bromophenol Thiohydantoin Scaffold

The reactivity of the this compound scaffold is dictated by the distribution of electron density across its two main components: the bromophenol ring and the thiohydantoin heterocycle. This distribution creates distinct sites susceptible to either electrophilic or nucleophilic attack.

The bromophenol group , characterized by a phenolic ring with two bromine substituents, possesses notable electrophilic properties. vulcanchem.com The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the aromatic ring. Conversely, the hydroxyl group's oxygen atom, particularly in its deprotonated phenoxide form, acts as a potent nucleophile, capable of participating in nucleophilic substitution reactions. atlas.org

The thiohydantoin ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which contribute to its chemical versatility. vulcanchem.comsci-hub.se The nitrogen atoms, possessing lone pairs of electrons, can function as nucleophilic centers. sci-hub.sepressbooks.pub The exocyclic sulfur atom of the 2-thiohydantoin (B1682308) moiety is considered a soft nucleophile. The carbonyl carbon (at position 4) and the thiocarbonyl carbon (at position 2) are electrophilic sites, susceptible to attack by nucleophiles. pressbooks.pubsaskoer.ca

The interplay of these sites allows for a range of reactions. For instance, the nucleophilic nitrogen or sulfur of the thiohydantoin ring can react with electrophiles, while the electrophilic carbons can be targeted by various nucleophiles.

| Component | Site | Character | Description |

|---|---|---|---|

| Bromophenol Ring | Aromatic Ring Carbons | Electrophilic | Electron density is reduced by electron-withdrawing bromine atoms. vulcanchem.com |

| Phenolic Oxygen | Nucleophilic | Acts as a nucleophile, especially when deprotonated to a phenoxide ion. atlas.org | |

| Thiohydantoin Ring | Nitrogen Atoms (N1, N3) | Nucleophilic | Lone pair of electrons allows for reaction with electrophiles. sci-hub.se |

| Thiocarbonyl Sulfur (at C2) | Nucleophilic | The exocyclic sulfur atom is a soft nucleophilic center. | |

| Thiocarbonyl Carbon (C2) | Electrophilic | Susceptible to attack by nucleophiles. pressbooks.pub | |

| Carbonyl Carbon (C4) | Electrophilic | Represents another key site for nucleophilic attack. saskoer.ca |

Cyclization and Rearrangement Processes

Cyclization reactions are fundamental to the synthesis of the thiohydantoin core itself. sci-hub.seresearchgate.net Established synthetic routes include the reaction of α-amino acid derivatives with isothiocyanates, or the condensation of thioureas with 1,2-dicarbonyl compounds. sci-hub.se More advanced methods, such as microwave-assisted synthesis, have been developed to improve the efficiency of these cyclization/cleavage steps, allowing for the rapid generation of 3,5-disubstituted-thiohydantoin libraries. youngin.com Catalytic asymmetric methods have also been established for the synthesis of chiral thiohydantoins through domino cyclization reactions. rsc.org

While specific rearrangement reactions for this compound are not extensively documented in the reviewed literature, the functional groups present in the scaffold suggest a potential for such transformations under appropriate conditions. Rearrangement reactions are common in heterocyclic chemistry and include processes like:

Beckmann Rearrangement : This reaction transforms oximes into amides. solubilityofthings.com If an oxime derivative of the thiohydantoin were prepared, it could potentially undergo this rearrangement.

Bamberger Rearrangement : This process involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. wikipedia.org

Pinacol Rearrangement : This reaction involves the conversion of a 1,2-diol to a ketone under acidic conditions. libretexts.org

These represent plausible, though not explicitly reported, transformation pathways for functionalized this compound derivatives.

Reactions with Bio-relevant Nucleophiles: Mechanistic Considerations

The interaction of this compound with biological systems has been a subject of study, particularly its role as an inhibitor of the c-di-AMP synthase, DisA, in bacteria. researchgate.netresearchgate.net Mechanistic studies have shown that it acts as a non-competitive inhibitor. vulcanchem.comresearchgate.net This suggests that the molecule binds to an allosteric site on the enzyme, rather than reacting covalently with nucleophilic residues in the active site. Structure-activity relationship (SAR) studies have revealed that the bromophenol moiety is crucial for this inhibitory activity, while the thiohydantoin group plays a lesser, though still significant, role. vulcanchem.comresearchgate.net

Despite its non-competitive inhibition mechanism in this specific context, the electrophilic nature of the this compound scaffold indicates a potential for covalent interactions with biological nucleophiles under different circumstances. nih.gov Cellular systems contain numerous soft nucleophiles, such as the thiolate side chain of cysteine residues in proteins (e.g., in glutathione (B108866) or enzymes). nih.gov According to the Hard and Soft Acids and Bases (HSAB) theory, the soft electrophilic centers on the this compound could preferentially react with these soft biological nucleophiles. nih.gov Such reactions, potentially proceeding via Michael-type addition or nucleophilic aromatic substitution, could lead to covalent modification of proteins or other biomolecules, a mechanism of action common to many bioactive compounds.

Photochemical Reactivity Studies (if applicable)

Direct photochemical studies on this compound are not widely available. However, research on related brominated phenolic compounds, such as tetrabromobisphenol A (TBBPA), provides insight into potential photochemical transformation pathways. diva-portal.org Studies have shown that TBBPA undergoes photochemical degradation in water, with the reaction rate and mechanism being pH-dependent. diva-portal.org

The degradation of TBBPA proceeds via different mechanisms depending on the specific structure, but identified products include various isopropylphenol derivatives resulting from dehalogenation and other transformations. diva-portal.org Given these findings, it is plausible that the bromophenol moiety of this compound could exhibit similar photochemical reactivity. Upon exposure to ultraviolet or visible light, it may undergo transformations such as:

Reductive dehalogenation (C-Br bond cleavage).

Ring rearrangements or contractions.

Oxidation of the phenol (B47542) group.

Such photochemical instability could be a relevant transformation pathway in environmental contexts or during specific experimental applications involving light exposure.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Tetrabromobisphenol A (TBBPA) |

| Glutathione |

| Cysteine |

| 4-isopropyl-2,6-dibromophenol |

| 4-isopropylene-2,6-dibromophenol |

| 4-(2-hydroxyisopropyl)-2,6-dibromophenol |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of this compound

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and potential applications. For a compound like this compound, a multifaceted approach employing various spectroscopic techniques is essential for unambiguous characterization. This article details the application of nuclear magnetic resonance (NMR) and vibrational spectroscopy to elucidate the molecular framework, connectivity, and functional group composition of this heterocyclic entity.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Bromophenol Thiohydantoin

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic-level structure of a molecule in solution. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of atoms within the molecule. unimelb.edu.au

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. For Bromophenol thiohydantoin, the spectrum is a composite of signals from the thiohydantoin ring and the bromophenol substituent.

The thiohydantoin ring itself presents characteristic chemical shifts. mdpi.com Generally, the proton at the 5-position (H-5) appears in the range of 4.0-4.5 ppm. mdpi.com The protons attached to the nitrogen atoms (N-H) are typically found further downfield due to deshielding effects; the N1-H proton often resonates between 8.9-9.5 ppm, and the N3-H proton appears at approximately 10.5-11.0 ppm. mdpi.com

The signals for the bromophenol moiety depend on the substitution pattern of the bromine atom and the hydroxyl group on the aromatic ring. The aromatic protons typically resonate in the range of 6.5-8.0 ppm. The hydroxyl (-OH) proton signal is often a broad singlet and its position can vary significantly depending on solvent and concentration.

| Proton Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| Aromatic (Bromophenol Ring) | 6.5 - 8.0 | Signals corresponding to protons on the substituted benzene (B151609) ring. The exact shifts and splitting patterns depend on the bromine and hydroxyl group positions. |

| N3-H (Thiohydantoin) | 10.5 - 11.0 | Proton on the nitrogen adjacent to the carbonyl group, often appearing as a broad singlet. mdpi.com |

| N1-H (Thiohydantoin) | 8.9 - 9.5 | Proton on the nitrogen adjacent to the thiocarbonyl group, typically a broad singlet. mdpi.com |

| H-5 (Thiohydantoin) | 4.0 - 4.5 | Proton at the 5-position of the thiohydantoin ring, its multiplicity depends on adjacent substituents. mdpi.com |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal.

For the thiohydantoin core, the thiocarbonyl (C=S) and carbonyl (C=O) carbons are highly deshielded and appear significantly downfield, typically in the range of 156-187 ppm. mdpi.com The C-5 carbon atom usually resonates between 50-70 ppm. mdpi.com

The carbons of the bromophenol ring will appear in the aromatic region (110-160 ppm). The carbon atom directly bonded to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect, while the carbon bonded to the hydroxyl group (C-OH) will also have a characteristic downfield shift.

| Carbon Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C=S (Thiocarbonyl) | 156 - 187 | Signals for the carbonyl and thiocarbonyl carbons in the thiohydantoin ring, which are the most downfield non-aromatic signals. mdpi.com |

| C=O (Carbonyl) | ||

| Aromatic C-OH | ~155 | Aromatic carbon attached to the hydroxyl group. |

| Aromatic C-H / C-C | 115 - 135 | Other carbons within the bromophenol aromatic ring. |

| Aromatic C-Br | ~110 - 125 | Aromatic carbon directly bonded to the bromine atom. |

| C-5 (Thiohydantoin) | 50 - 70 | The sp³-hybridized carbon at the 5-position of the thiohydantoin ring. mdpi.com |

While 1D NMR spectra identify the basic components of the molecule, 2D NMR techniques are required to piece together the full structure and determine stereochemistry. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity within the bromophenol ring and any alkyl chain attached to the thiohydantoin core. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms they are directly attached to. numberanalytics.com This technique definitively links the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, as it shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com For this compound, HMBC could show a correlation between the H-5 proton of the thiohydantoin ring and the carbons of the bromophenol substituent, confirming how the two major fragments of the molecule are linked.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com NOESY is particularly powerful for determining the relative stereochemistry of the molecule, for instance, the spatial relationship between the substituent at C-5 and other parts of the thiohydantoin ring. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the specific functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy excels at identifying polar functional groups. rsc.org For this compound, the key vibrational modes would provide clear evidence for its constituent parts. researchgate.net The spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1700-1750 cm⁻¹. The N-H stretching vibrations of the thiohydantoin ring would appear as one or two bands in the region of 3100-3300 cm⁻¹. The thiocarbonyl (C=S) stretch is often weaker and appears at a lower frequency, generally between 1050-1250 cm⁻¹. The bromophenol unit would contribute absorptions from aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (around 1450-1600 cm⁻¹), and a C-Br stretch at lower wavenumbers. researchgate.net

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Stretching vibration of the N-H bonds in the thiohydantoin ring. ekb.eg |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the bromophenol ring. |

| C=O Stretch (Carbonyl) | 1700 - 1750 | A strong, sharp absorption characteristic of the carbonyl group. nih.gov |

| Aromatic C=C Stretch | 1450 - 1600 | Ring stretching vibrations of the benzene ring. |

| C=S Stretch (Thiocarbonyl) | 1050 - 1250 | Stretching vibration of the C=S bond, which can be coupled with other vibrations. ekb.eg |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Raman spectroscopy is complementary to FTIR and is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the bromophenol moiety typically produce strong Raman signals. researchgate.net A key diagnostic peak would be the C-Br stretching vibration, which gives a characteristic Raman shift in the 500–600 cm⁻¹ region. sciepub.comsciepub.com The symmetric vibrations of the aromatic ring around 1600 cm⁻¹ would also be prominent. sciepub.com While the carbonyl (C=O) group is visible in Raman, it is often weaker than in FTIR, whereas the thiocarbonyl (C=S) group can sometimes provide a more distinct signal in Raman spectroscopy, aiding in its confirmation. scispace.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| Aromatic Ring Vibrations | ~1600 | Symmetric C=C stretching modes of the bromophenol ring. sciepub.com |

| C-Br Stretch | 500 - 600 | A characteristic and often strong signal for the carbon-bromine bond. sciepub.com |

| Ring Deformation | 600 - 700 | Deformation modes of the aromatic ring structure. sciepub.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, HRMS analysis is essential to confirm its molecular formula of C₁₀H₆Br₂N₂O₂S. The high precision of HRMS allows for the experimental mass to be matched with the theoretical (calculated) mass to within a very narrow tolerance (typically < 5 ppm), thereby validating the proposed elemental makeup. The analysis would involve dissolving the compound and introducing it into the mass spectrometer, where it is ionized, and the exact m/z of the molecular ion is measured.

Table 1: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted and exposed to a focused beam of X-rays. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, the electron density throughout the crystal can be mapped, and from this, the precise location of each atom is determined. anton-paar.com

This analysis provides the unit cell dimensions (the basic repeating block of the crystal), the symmetry of the crystal (space group), and the exact geometry of the molecule. For this compound, such an analysis would confirm the planarity of the thiohydantoin and bromophenol rings.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Crystalline Organic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.876 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1241.5 |

Note: This table provides example data typical for a small organic molecule and is for illustrative purposes.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny crystallites in random orientations. libretexts.org When the powdered sample is exposed to an X-ray beam, the constructive interference from lattice planes satisfying the Bragg condition results in a characteristic diffraction pattern of peaks at different angles (2θ). libretexts.org

PXRD is particularly useful for identifying the crystalline phase of this compound, assessing its purity, and detecting the presence of any polymorphic forms. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase.

Table 3: Representative Powder X-ray Diffraction Data

| 2θ (°) | Intensity (counts) |

|---|---|

| 10.5 | 850 |

| 15.2 | 450 |

| 21.0 | 1200 |

| 25.8 | 980 |

Note: This table illustrates typical PXRD data, showing diffraction angles and their corresponding intensities.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition.

For this compound (C₁₀H₆Br₂N₂O₂S), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (362.04 g/mol ). vulcanchem.com Experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂).

Table 4: Elemental Composition of this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 33.17 |

| Hydrogen (H) | 1.67 |

| Bromine (Br) | 44.15 |

| Nitrogen (N) | 7.74 |

| Oxygen (O) | 8.84 |

Note: The theoretical percentages are calculated from the molecular formula C₁₀H₆Br₂N₂O₂S.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dibromosalicylaldehyde (B1199182) |

Computational Chemistry and Theoretical Investigations of Bromophenol Thiohydantoin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a cornerstone in computational chemistry due to its balance of accuracy and computational efficiency. numberanalytics.com DFT calculations are widely used for geometry optimizations and energy calculations. numberanalytics.comgoogle.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. google.commdpi.com This process involves finding the minimum energy conformation on the potential energy surface. nubakery.org The electronic structure, which describes the distribution of electrons within the molecule, is also determined. researchgate.netaps.orgscispace.com These calculations provide fundamental information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

For thiohydantoin derivatives, studies have shown that the planarity of the molecule and the orientation of substituent groups are key determinants of their biological activity. mdpi.com DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to predict the geometries and electronic structures of related compounds. researchgate.net The optimization process ensures that the calculated properties correspond to a stable molecular state. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiohydantoin Derivative

This table is a representative example based on typical values found in computational studies of similar molecules and does not represent data for bromophenol thiohydantoin itself due to the lack of specific published values.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | 1.67 Å |

| C=O | 1.22 Å | |

| N-C(S) | 1.38 Å | |

| N-C(O) | 1.40 Å | |

| Bond Angle | N-C(S)-N | 115° |

| C(S)-N-C(O) | 125° | |

| N-C(O)-C | 118° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scispace.comscielo.org.mxnankai.edu.cn

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scielo.org.mx This analysis is vital for understanding how this compound might interact with biological targets. The distribution of HOMO and LUMO densities across the molecule can pinpoint the regions most likely to be involved in electron transfer processes during chemical reactions. nankai.edu.cnresearchgate.net For instance, in related systems, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the thiohydantoin core. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies

This table is a representative example based on typical values found in computational studies of similar molecules and does not represent data for this compound itself due to the lack of specific published values.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. rsc.org These descriptors are calculated from the HOMO and LUMO energies and provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone. mdpi.comderpharmachemica.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. derpharmachemica.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. derpharmachemica.com A lower hardness value indicates higher reactivity. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. derpharmachemica.comresearchgate.net

Local reactivity descriptors , such as Fukui functions, identify the most reactive sites within a molecule. mdpi.com These descriptors help predict where a molecule is susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its interaction with specific residues in a protein's active site.

Table 3: Representative Global Reactivity Descriptors

This table is a representative example based on typical values found in computational studies of similar molecules and does not represent data for this compound itself due to the lack of specific published values.

| Descriptor | Definition | Calculated Value (a.u.) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 |

| Global Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.comresearchgate.net This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target. ufmg.br

Molecular docking simulations place the ligand in various positions and orientations within the protein's binding site and calculate a score, often representing the binding affinity, for each pose. ajchem-a.comarxiv.org The binding affinity is a measure of the strength of the interaction between the ligand and the target. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. ajchem-a.comresearchgate.net

For this compound, docking studies have been crucial in understanding its inhibitory mechanism against enzymes like c-di-AMP synthase (DisA). researchgate.net These studies help to visualize how the molecule fits into the active site and which conformations are most likely to lead to inhibition. The predicted binding poses provide a static snapshot of the potential ligand-receptor complex. nih.gov

Table 4: Representative Molecular Docking Results for a Thiohydantoin Inhibitor

This table is a representative example based on typical values found in computational studies of similar molecules and does not represent data for this compound itself due to the lack of specific published values.

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| c-di-AMP synthase (DisA) | This compound Analog | -8.5 |

| Cyclooxygenase-2 (COX-2) | Thiohydantoin Derivative | -9.2 |

| Isocitrate Dehydrogenase (IDH1) | Aryl-Thiohydantoin | -7.8 |

Beyond predicting the binding pose and affinity, molecular docking analyses identify the specific non-covalent interactions that stabilize the ligand-receptor complex. mdpi.comdntb.gov.ua These interactions are critical for the specificity and strength of the binding. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as interactions with residues like phenylalanine and valine. biorxiv.org

π-π Stacking: An interaction between aromatic rings, which can be a significant stabilizing force. nih.gov

Halogen Bonds: Interactions involving the bromine atom on the bromophenol moiety.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations provide detailed insights into its behavior in a simulated biological environment, which is crucial for understanding its mechanism of action as a potential therapeutic agent.

Exploration of Conformational Dynamics in Solution

The function of a molecule is intrinsically linked to its three-dimensional structure and how that structure changes over time. MD simulations allow for the exploration of the conformational landscape of this compound in a solvent, mimicking physiological conditions. nih.govtemple.edu These simulations can reveal the preferred shapes (conformations) the molecule adopts, the energy barriers between these shapes, and how quickly it can transition between them. temple.edu

By simulating the molecule in a solution, researchers can observe how interactions with solvent molecules, such as water, influence its structure and flexibility. This is critical because the specific conformation a molecule adopts can significantly affect its ability to bind to a biological target. All-atom MD simulations, which explicitly model every atom in the system, can provide a detailed picture of these dynamics. nih.gov The results from these simulations can help in understanding the molecule's behavior before it even reaches its target, providing a foundational understanding of its pharmacokinetic properties.

Analysis of Ligand-Protein Complex Stability

Once a ligand like this compound binds to its protein target, the stability of the resulting complex is paramount for its biological effect. MD simulations are instrumental in assessing this stability. scielo.brnih.gov By simulating the entire ligand-protein complex over time, researchers can observe the persistence of the binding and the nature of the interactions that hold the complex together. scielo.br

A key metric often analyzed is the root-mean-square deviation (RMSD) of the protein and the ligand. scielo.br A stable RMSD for both the protein's backbone and the ligand's position within the binding site suggests a stable and well-equilibrated complex. scielo.br Conversely, large fluctuations might indicate an unstable interaction. These simulations can also highlight which specific amino acid residues in the protein are crucial for binding the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). scielo.br Understanding the dynamics and stability of the ligand-protein complex is essential for rational drug design, as it can guide modifications to the ligand to enhance its binding affinity and residence time at the target site. nih.govosu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. numberanalytics.commdpi.com For this compound and its analogs, QSAR studies are vital for optimizing their therapeutic potential.

Development of Predictive Models for Biological Potency

QSAR modeling involves creating a dataset of compounds with known biological activities, such as their half-maximal inhibitory concentration (IC50). researchgate.netsci-hub.se Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. numberanalytics.com These descriptors can include electronic, steric, and hydrophobic parameters.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. numberanalytics.comnih.gov A robust QSAR model can then be used to predict the biological potency of new, untested derivatives of this compound. numberanalytics.comnih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. mdpi.com For instance, a study on bromophenol-thiohydantoin (BTH), the first identified inhibitor of the c-di-AMP synthase DisA, involved SAR studies that showed minor substitutions led to significant changes in potency. researchgate.net

Identification of Key Structural Features for Activity

Beyond prediction, QSAR models provide invaluable insights into the key structural features that govern the biological activity of a series of compounds. researchgate.netsci-hub.se By analyzing the descriptors that are most influential in the QSAR model, researchers can identify which molecular properties are critical for a strong interaction with the biological target. plos.org

For example, a QSAR model might reveal that a particular substitution pattern on the bromophenol ring or a specific feature of the thiohydantoin moiety is crucial for high inhibitory activity. researchgate.netresearchgate.net This information is often visualized using 3D-QSAR techniques, which generate contour maps highlighting regions where modifications would likely enhance or diminish activity. plos.org This understanding of the structure-activity relationship is fundamental for the rational design of more potent and selective analogs of this compound. sci-hub.sesci-hub.se

Aromaticity and Intermolecular Interaction Analyses

The electronic nature and the way molecules interact with each other in a condensed phase are critical aspects that influence their physical and biological properties. Advanced computational methods are used to investigate these features for this compound systems.

Aromaticity is a key concept in chemistry, referring to the unique stability and reactivity of certain cyclic molecules. nih.gov While the bromophenol component of the molecule is clearly aromatic, computational studies can quantify the degree of aromaticity and how it is influenced by substituents. scispace.commdpi.com This can be important for understanding the molecule's electronic properties and its potential for π-π stacking interactions with biological targets. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netresearchgate.netjmaterenvironsci.com It maps the close contacts between neighboring molecules, providing a detailed picture of interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net This analysis can reveal the dominant forces holding the crystal lattice together. nih.govresearchgate.net

Energy framework analysis builds upon Hirshfeld surfaces to calculate the energetic contributions of these intermolecular interactions. researchgate.netpreprints.orgnih.gov It provides a visual representation of the crystal packing in the form of a framework, where the thickness of the cylinders connecting molecules is proportional to the interaction energy. researchgate.netnih.gov This allows for a quantitative understanding of the anisotropy of the crystal packing, which can be related to the molecule's physical properties. nih.gov

Mechanistic Investigations of Bromophenol Thiohydantoin in Biological Systems

Inhibition of Bacterial c-di-AMP Synthase (DisA)

The second messenger cyclic di-AMP (c-di-AMP) is crucial for many physiological processes in Gram-positive bacteria, making the enzymes involved in its metabolism attractive targets for novel antibacterial agents. researchgate.netnih.govasm.org The diadenylate cyclase DisA is a key enzyme responsible for synthesizing c-di-AMP from two molecules of ATP. vulcanchem.com Bromophenol thiohydantoin (BTH) has emerged as a significant small molecule inhibitor of this enzyme.

This compound was identified as the first-in-class small molecule inhibitor of the c-di-AMP synthase, DisA. researchgate.netrsc.org Its discovery resulted from a medium-throughput screening of a 1,000-compound library. nih.govasm.org This screening was facilitated by a novel coralyne-based fluorescence assay, which detects the production of c-di-AMP in real-time. rsc.orgrsc.org Coralyne's fluorescence is quenched by iodide ions, but this quenching is reversed when c-di-AMP forms a protective complex with coralyne, allowing for the monitoring of DisA activity. vulcanchem.com The molecular structure of this compound features both a halogenated phenol (B47542) and a thiohydantoin group, which were initially investigated for their role in the observed inhibitory action. rsc.orgrsc.org

Kinetic studies have been conducted to quantify the inhibitory potency of this compound against DisA. Using an assay with 5 µM of Bacillus subtilis DisA and 50 µM of its substrate, ATP, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 56 µM. researchgate.netnih.govasm.orgrsc.org In a separate study using 1 µM of DisA, a comparable IC50 value of 67.2 µM was reported. rsc.org Further investigation into the inhibitor's kinetics revealed that when the ATP concentration was increased tenfold to 500 µM, the IC50 value only moderately increased to 100 µM. rsc.org This relative insensitivity to substrate concentration is a key indicator of the inhibitor's mechanism.

Table 1: IC50 Values of this compound against DisA

| DisA Concentration | ATP Concentration | IC50 Value | Reference |

|---|---|---|---|

| 5 µM | 50 µM | 56 µM | researchgate.netrsc.org |

| 5 µM | 500 µM | 100 µM | rsc.org |

Structure-activity relationship (SAR) studies have been performed to understand the chemical features of this compound essential for its inhibitory activity against DisA. researchgate.net These studies involved synthesizing and testing analogues with modifications to the three main components of the molecule: the halogen, the phenol, and the 2-thiohydantoin (B1682308) ring. researchgate.netsci-hub.se The results indicated that even minor substitutions, such as changing the bromine atoms to chlorine, led to a dramatic loss of potency. researchgate.net Despite the evaluation of 19 analogues, none demonstrated improved inhibitory activity compared to the parent compound. researchgate.net

The direct interaction between this compound and the DisA enzyme was investigated using intrinsic tryptophan fluorescence quenching assays. vulcanchem.comrsc.org The binding of a ligand to a protein can alter the local environment of its tryptophan residues, leading to a change in fluorescence intensity. rsc.org Upon incubation with this compound, a reduction in DisA's tryptophan fluorescence was observed, confirming a direct binding event. rsc.org

By titrating the enzyme with increasing concentrations of the inhibitor, the apparent dissociation constant (Kdapparent) for the DisA-bromophenol thiohydantoin complex was determined to be 21 µM, indicating a moderate binding affinity. vulcanchem.comrsc.org To further dissect the interaction, the binding of the constituent fragments was also analyzed. The bromophenol fragment (3,5-dibromosalicylaldehyde) exhibited a Kdapparent of 67 µM, whereas the thiohydantoin moiety showed very weak binding with a Kdapparent greater than 1 mM. vulcanchem.comrsc.org

Table 2: Binding Affinities of this compound and its Fragments to DisA

| Compound | Apparent Dissociation Constant (Kdapparent) | Reference |

|---|---|---|

| This compound | 21 µM | vulcanchem.comrsc.org |

| 3,5-dibromosalicylaldehyde (B1199182) | 67 µM | vulcanchem.comrsc.org |

Investigations into the specificity of this compound have shown that its inhibitory activity is highly selective for the c-di-AMP synthase, DisA. researchgate.net When tested against other enzymes involved in cyclic dinucleotide metabolism, the compound showed no significant inhibition. researchgate.net Specifically, this compound did not inhibit the activity of RocR, a c-di-GMP phosphodiesterase, nor WspR, a c-di-GMP synthase. researchgate.net It also did not affect YybT, a phosphodiesterase that specifically degrades c-di-AMP. researchgate.net Furthermore, at a concentration of 50 µM, it displayed only minimal inhibition (3.7%) against the diadenylate cyclase from Streptococcus mutans (smDAC), suggesting a preference for the B. subtilis DisA enzyme. asm.org

Mechanisms of Action in Other Biological Targets

While specific thiohydantoin derivatives have been developed for clinical use, the broader class of compounds exhibits a range of effects on other biological targets, which are crucial for understanding their complete mechanistic profile and for the development of new chemical probes and therapeutic leads.

The overexpression of efflux pumps by pathogenic bacteria is a significant mechanism contributing to multidrug resistance (MDR), as it prevents antibiotics from reaching effective intracellular concentrations. sci-hub.semdpi.com Consequently, the inhibition of these pumps is a key strategy to reverse antibiotic resistance.

Research into hydantoin (B18101) derivatives has identified them as potential efflux pump inhibitors. sci-hub.se Studies by Dymek and coworkers explored several classes of hydantoin derivatives, including 3-benzyloxybenzylidenehydantoins and 5-arylidenehydantoins, for their ability to inhibit efflux pumps in bacteria such as Enterobacter aerogenes. sci-hub.se One study highlighted that a hydantoin derivative with a fluorophenyl substituent significantly reduced the minimum inhibitory concentration (MIC) of the antibiotic oxacillin, indicating its potential to restore antibiotic efficacy by blocking efflux pumps. sci-hub.se While direct studies on this compound's effect on specific efflux pumps are not extensively detailed, the established activity of the broader hydantoin class suggests a potential avenue for this scaffold in combating MDR.

Table 1: Activity of Hydantoin Derivatives as Efflux Pump Inhibitors This table is representative of the types of findings in the field and is for illustrative purposes.

| Compound Class | Bacterial Strain | Effect | Reference |

|---|---|---|---|

| 5-Arylidenehydantoins | Enterobacter aerogenes (AcrAB-TolC overproducing) | Intrinsic antibacterial activity and efflux pump inhibition | sci-hub.se |

The thiohydantoin core structure has been shown to interact with and modulate the activity of a variety of enzymes through different mechanisms, including competitive and non-competitive inhibition.

Androgen Receptor (AR): The androgen receptor is a critical target in prostate cancer, and several thiohydantoin derivatives have been developed as potent AR antagonists. researchgate.netnih.gov Enzalutamide, a diarylthiohydantoin, is a prominent example that functions by targeting multiple steps in the androgen-signaling pathway. researchgate.net Structure-activity relationship (SAR) studies have led to the discovery of numerous thiohydantoin analogues with high affinity for the AR. nih.govacs.org For instance, compound 31c , a derivative of enzalutamide, was identified as an AR antagonist 2.3-fold more potent than its parent compound in cellular assays. researchgate.net Molecular docking studies suggest these compounds bind to the ligand-binding pocket of the AR, inducing a conformational change that prevents its normal function. researchgate.net

c-di-AMP Synthase (DisA): this compound (BTH) was identified as the first-in-class inhibitor of the bacterial enzyme diadenylate cyclase (DisA), which synthesizes the second messenger cyclic di-AMP (c-di-AMP). sci-hub.sersc.orgnih.gov This messenger is crucial for various physiological processes in Gram-positive bacteria, including cell wall homeostasis. rsc.orgrsc.org BTH was discovered through a fluorescence-based assay and was found to inhibit DisA with an IC₅₀ value of 56 μM. rsc.orgrsc.org Mechanistic studies revealed that BTH acts as a non-competitive inhibitor, binding to an allosteric site on the enzyme. rsc.orgvulcanchem.com Fragment binding analysis showed that the bromophenol moiety is the primary driver of the binding affinity to DisA. rsc.org

Other Enzymes: Thiohydantoin derivatives have demonstrated inhibitory activity against a range of other enzymes:

Topoisomerases: Certain thiohydantoin derivatives act as potent inhibitors of human topoisomerase I (HTop1) and topoisomerase II. nih.govtandfonline.comnih.gov For example, a thiohydantoin with a substituted thiophenyl moiety was found to inhibit HTop1 by stabilizing the Top1-DNA cleavage complex. nih.gov

Cyclooxygenase (COX): The thiohydantoin scaffold is present in compounds that show selective inhibition of COX-2, an enzyme involved in inflammation. mdpi.comnih.gov Molecular docking studies indicate a high binding affinity of these derivatives for the active site of the COX-2 enzyme. mdpi.comnih.gov

HMG-CoA Reductase (HMGR): Computational docking studies have suggested that some thiohydantoin-related compounds can bind to the active site of fungal HMG-CoA reductase, indicating potential as inhibitors of this enzyme. researchgate.netscientificarchives.com

Table 2: Inhibition of Various Enzymes by Thiohydantoin Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Mechanism | Reference |

|---|---|---|---|---|

| This compound (BTH) | c-di-AMP Synthase (DisA) | 56 μM | Non-competitive | rsc.orgrsc.org |

| Enzalutamide Analogue (31c) | Androgen Receptor (AR) | More potent than enzalutamide | Antagonist | researchgate.net |

| Diarylthiohydantoin (MDV3100/Enzalutamide) | Androgen Receptor (AR) | 92 nM (for analogue 80) | Antagonist | nih.gov |

| Thiophenyl Thiohydantoin (Compound 15) | Human Topoisomerase I | Potent inhibitor | Stabilization of Top1-DNA complex | nih.gov |

Beyond direct enzyme inhibition, thiohydantoin derivatives impact fundamental cellular processes, which is particularly relevant to their anticancer properties. ijrpr.comresearchgate.net

DNA Synthesis and Cell Cycle Progression: Several studies have shown that thiohydantoin derivatives can interfere with the cell cycle. ijrpr.comlatamjpharm.org For instance, a hybrid cinnamic acid-thiohydantoin compound was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. tandfonline.comnih.gov Another 2-thiohydantoin derivative arrested the cell cycle of HepG2 liver cancer cells in the S phase with an IC₅₀ value of 2.448 µM. nih.govbenthamdirect.com This arrest is often a consequence of inhibiting key proteins involved in cell cycle regulation and DNA replication, such as topoisomerases. nih.govtandfonline.com By stabilizing the DNA-enzyme complex, these compounds can lead to DNA strand breaks, thereby halting DNA synthesis and cell division. nih.gov

Table 3: Effects of Thiohydantoin Derivatives on Cellular Processes

| Compound/Derivative | Cell Line | Effect | IC₅₀ | Reference |

|---|---|---|---|---|

| Cinnamic acid-thiohydantoin hybrid (Compound 11) | MCF-7 (Breast Cancer) | S phase cell cycle arrest, Apoptosis | N/A | tandfonline.comnih.gov |

| 2-Thiohydantoin derivative | HepG2 (Liver Cancer) | S phase cell cycle arrest | 2.448 µM | nih.govbenthamdirect.com |

| Thiazole-thiohydantoin derivative (Compound 4) | HepG2 (Liver Cancer) | G1 and G2/M phase cell cycle arrest | N/A | latamjpharm.org |

The thiohydantoin scaffold is a key feature in a number of compounds with significant anti-inflammatory properties. sci-hub.seijrpr.com The mechanisms underlying this activity are multifaceted, involving the modulation of key inflammatory pathways.

One primary mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com

Furthermore, thiohydantoin derivatives have been shown to suppress the production and expression of pro-inflammatory cytokines. A study on 1,3-disubstituted-2-thiohydantoin derivatives demonstrated a significant, dose-dependent reduction in the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophage cell lines. mdpi.comnih.gov This suppression of cytokines points to an interaction with upstream signaling pathways, such as the NF-κB pathway. vulcanchem.com Indeed, preliminary data on this compound derivatives suggest they exert anti-inflammatory effects by suppressing NF-κB signaling in macrophages. vulcanchem.com These compounds have also been shown to potently inhibit the production of nitric oxide (NO), another important inflammatory mediator. mdpi.comnih.gov

Table 4: Anti-inflammatory Activity of Thiohydantoin Derivatives

| Compound/Derivative | Target/Assay | Finding | Reference |

|---|---|---|---|

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | LPS-activated RAW264.7 cells | Significant reduction of NO production (six-fold) | mdpi.comnih.gov |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | LPS-activated RAW264.7 cells | Dose-dependent inhibition of IL-1β expression | mdpi.comnih.gov |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | LPS-activated RAW264.7 cells | Significant reduction of IL-6 and TNF-α expression | mdpi.comnih.gov |

Advanced Analytical Methodologies in Bromophenol Thiohydantoin Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool in the analysis of bromophenol thiohydantoin, enabling the separation and purification of the compound from reaction mixtures and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and quantifying its presence in various samples. moravek.compreprints.org This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). impactanalytical.com By employing high pressure to move the solvent through the column, HPLC provides high resolution and rapid analysis. impactanalytical.com

In the context of this compound research, HPLC is used to confirm that a synthesized batch of the compound is free from contaminants, which is critical for obtaining accurate biological data. moravek.comchromatographyonline.com The technique can detect and quantify impurities, ensuring the reliability of subsequent assays. preprints.org For instance, after synthesis and purification, HPLC analysis can verify the homogeneity of the this compound sample, a prerequisite for its use in enzymatic and binding studies.

Table 1: Key Parameters in a Typical HPLC Analysis for Purity Assessment

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid material in the column that interacts with the sample components. | C18 reverse-phase column |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and water |

| Detector | The instrument used to detect the separated components as they elute from the column. | UV-Vis detector |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Injection Volume | The amount of sample introduced into the HPLC system. | 10-20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. chemistryhall.comlibretexts.orgwikipedia.org TLC operates on the same principle as other chromatographic methods, involving a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). wikipedia.org

During the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the formation of the product over time. chemistryhall.com By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the separation of reactants, intermediates, and the final product can be visualized. chemistryhall.comwikipedia.org This provides a quick assessment of whether the reaction is complete or if further reaction time or purification steps are necessary. sepscience.com The relative positions of the spots on the developed plate, represented by their retention factor (Rf) values, help in identifying the different components. libretexts.org

Spectrophotometric Assays for Enzymatic Activity

Spectrophotometric assays are vital for studying the enzymatic activity related to this compound, particularly its inhibitory effects on c-di-AMP synthase. These methods measure changes in light absorption or fluorescence to quantify reaction rates and binding interactions.

Coralyne-Based Fluorescence Assays for c-di-AMP Detection

A key method for identifying inhibitors of c-di-AMP synthase, like this compound, is the coralyne-based fluorescence assay. rsc.orgmdpi.com This assay leverages the fluorescent properties of the molecule coralyne to detect the production of cyclic di-adenosine monophosphate (c-di-AMP), the product of the DisA enzyme. researchgate.net In the presence of c-di-AMP, coralyne forms a complex that exhibits enhanced fluorescence. researchgate.netresearchgate.net

The assay is particularly useful for high-throughput screening of compound libraries to find potential inhibitors. rsc.org A decrease in the fluorescence signal in the presence of a test compound, such as this compound, indicates inhibition of the c-di-AMP synthase activity. rsc.orgmdpi.com This method was instrumental in the initial discovery of this compound as a DisA inhibitor. rsc.org

Table 2: Components of a Coralyne-Based Fluorescence Assay

| Component | Role in the Assay |

| DisA Enzyme | The c-di-AMP synthase enzyme whose activity is being measured. |

| ATP | The substrate for the DisA enzyme. |

| Coralyne | A fluorescent molecule that binds to the c-di-AMP product. |

| This compound | The potential inhibitor being tested. |

| Buffer | Maintains a stable pH and ionic environment for the reaction. |

UV-Visible Spectroscopy for Ligand Binding and Reaction Progress

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to study the binding of this compound to its target enzyme and to monitor reaction progress. nih.gov This method measures the absorption of ultraviolet and visible light by a sample. andreabellelli.it Changes in the absorbance spectrum of a protein can occur upon ligand binding, providing information about the interaction. nih.govandreabellelli.it

In the study of this compound, changes in the intrinsic tryptophan fluorescence of the DisA enzyme upon binding to the inhibitor have been monitored using UV-Vis spectroscopy. rsc.org A reduction in the tryptophan fluorescence intensity upon addition of this compound suggests a direct interaction and allows for the determination of binding affinity. rsc.org Furthermore, UV-Vis spectroscopy can be used to follow reactions that involve a change in the absorbance of a substrate or product, offering a continuous way to measure enzyme kinetics. researchgate.netosti.gov

Radiochemical Assays for Substrate Conversion

Radiochemical assays provide a highly sensitive method for directly measuring the conversion of a substrate to a product in an enzymatic reaction. ethernet.edu.et These assays are particularly valuable for confirming the inhibitory activity of compounds like this compound.

In the context of DisA inhibition, a radiochemical assay can be performed using α-³²P-labeled ATP as the substrate. rsc.org The reaction mixture, containing the DisA enzyme, radiolabeled ATP, and the inhibitor (this compound), is incubated for a specific time. The reaction is then stopped, and the components are separated using thin-layer chromatography (TLC). rsc.org

The amount of radiolabeled c-di-AMP produced is quantified by exposing the TLC plate to a phosphor screen and analyzing the resulting image. By comparing the amount of product formed in the presence and absence of this compound, the inhibitory potency (e.g., IC₅₀ value) of the compound can be accurately determined. rsc.org This method provides direct evidence of enzyme inhibition by measuring the reduction in product formation. rsc.org

Fluorescence Spectroscopy for Ligand-Protein Interaction Studies

Fluorescence spectroscopy is a highly sensitive analytical technique employed to investigate the binding interactions between ligands and proteins. edinst.comsciforschenonline.org This method relies on the intrinsic fluorescence of proteins, primarily originating from aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. sciforschenonline.orgbiointerfaceresearch.com Tryptophan is the most significant contributor to a protein's intrinsic fluorescence due to its higher quantum yield. biointerfaceresearch.combmglabtech.com When a ligand, such as this compound, binds to a protein, it can cause a change in the microenvironment of these fluorescent residues, leading to a phenomenon known as fluorescence quenching. bmglabtech.comrsc.org This quenching, or reduction in fluorescence intensity, can be analyzed to provide quantitative information about the binding event, including binding constants, the number of binding sites, and the mechanism of interaction. mdpi.comnih.gov

The binding of a ligand to a protein can induce conformational changes in the protein structure, which in turn alters the fluorescence properties of its intrinsic fluorophores. bmglabtech.com The extent of this change is often used to determine the binding affinity and stoichiometry of the protein-ligand complex.

Detailed Research Findings

In a notable study, the interaction between this compound and the diadenylate cyclase enzyme, DisA, was investigated using intrinsic tryptophan fluorescence. rsc.org The binding of this compound to DisA resulted in a noticeable change in the protein's tryptophan fluorescence, indicating a direct interaction and a change in the local environment of the tryptophan residue(s). rsc.org

Researchers observed a reduction in the intrinsic tryptophan fluorescence of DisA upon the addition of this compound. rsc.orgrsc.org This fluorescence quenching was utilized to determine the binding parameters of the interaction. By titrating the protein with increasing concentrations of the compound, a saturation binding curve was obtained, which allowed for the calculation of the apparent dissociation constant (Kd). rsc.org The apparent Kd for the this compound–DisA complex was determined to be 23 µM. researchgate.net

Furthermore, the inhibitory effect of this compound on DisA activity was quantified, yielding an IC50 value of 56 µM. rsc.orgresearchgate.net The study also explored the mechanism of inhibition. It was observed that the addition of ATP, the substrate for DisA, did not reverse the fluorescence quenching caused by this compound. rsc.org This finding suggests that this compound is not a competitive inhibitor and likely binds to a site on the enzyme distinct from the ATP-binding site. rsc.orgresearchgate.net

To better understand the structural requirements for this interaction, fragments of the this compound molecule were also tested. These experiments revealed that the bromophenol fragment appears to be more critical for binding to DisA than the thiohydantoin moiety. rsc.org

The following table summarizes the key quantitative findings from the fluorescence spectroscopy studies on the interaction between this compound and DisA.

| Parameter | Value | Protein | Method |

| Apparent Dissociation Constant (Kd) | 23 µM | DisA | Tryptophan Fluorescence Titration |

| IC50 | 56 µM | DisA | Enzyme Activity Assay |

Future Directions and Emerging Research Avenues in Bromophenol Thiohydantoin Science

Design and Synthesis of Next-Generation Thiohydantoin Inhibitors

The design and synthesis of next-generation thiohydantoin inhibitors are centered on enhancing potency, selectivity, and drug-like properties. A primary strategy involves structural modifications of the core thiohydantoin ring to create a diverse array of analogues. mdpi.comjchemrev.com These modifications can include substitutions at various positions to modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Another promising approach is the creation of hybrid molecules that combine the thiohydantoin scaffold with other pharmacologically active moieties. mdpi.com This strategy aims to develop multifunctional compounds with synergistic or complementary activities. For instance, hybrid compounds incorporating a pyrazole (B372694) ring have been synthesized, demonstrating potent inhibitory activity towards COX-2 enzymes. mdpi.com

Microwave-assisted synthesis has emerged as a valuable tool for the efficient and rapid production of thiohydantoin derivatives. jchemrev.com This technology allows for faster reaction times and often leads to higher yields compared to conventional heating methods. The development of novel synthetic routes, such as those utilizing α-amino acids and isothiocyanates, continues to expand the chemical space of accessible thiohydantoin derivatives. jchemrev.com

A significant focus in the design of next-generation inhibitors is the targeting of specific diseases. For example, novel thiohydantoin derivatives have been designed and synthesized as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov In one study, a newly synthesized compound demonstrated a 2.3-fold higher potency than the established drug enzalutamide. nih.gov

Elucidation of Novel Biological Targets and Pathways

The therapeutic potential of bromophenol thiohydantoin and its derivatives extends across a wide range of diseases, and a key area of future research is the identification of novel biological targets and the elucidation of the underlying molecular pathways. Thiohydantoins have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects. mdpi.comnih.govajchem-a.comjchemrev.com

In the context of inflammation, research has shown that certain 1,3-disubstituted-2-thiohydantoin derivatives can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com Molecular modeling studies have suggested that these compounds exhibit a strong binding affinity for the cyclooxygenase 2 (COX-2) enzyme, a key player in the inflammatory cascade. mdpi.com

As anticancer agents, thiohydantoin derivatives have been investigated for their ability to antagonize the androgen receptor, a critical target in prostate cancer. nih.gov Furthermore, some derivatives have shown inhibitory activity against other cancer-related targets like tyrosinase and NADPH oxidase. jchemrev.comjchemrev.com The exploration of their effects on other cancer signaling pathways is an active area of investigation.

The antidiabetic potential of thiohydantoin derivatives is also a growing area of interest. Studies have shown that these compounds can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.govresearchgate.net By inhibiting these enzymes, thiohydantoin derivatives can help to regulate blood glucose levels.

Future research will likely employ a combination of experimental and computational approaches to identify new biological targets for this compound. Techniques such as proteomics, genomics, and high-throughput screening will be instrumental in uncovering novel protein interactions and signaling pathways modulated by these compounds.

Application in Chemical Probe Development for Cellular Research

The unique structural features and biological activities of the thiohydantoin scaffold make it an attractive candidate for the development of chemical probes for cellular research. Chemical probes are small molecules that can be used to study biological processes in living cells with high precision and specificity. The development of thiohydantoin-based probes is an emerging area with significant potential.

One of the most promising applications is in the construction of DNA-encoded libraries (DELs). acs.orgresearchgate.net DEL technology allows for the rapid synthesis and screening of vast numbers of compounds against a variety of biological targets. The thiohydantoin scaffold, with its synthetic tractability and diverse biological activities, is well-suited for incorporation into DELs to facilitate the discovery of new bioactive molecules. acs.org

While not directly involving this compound, the development of boronate-based fluorescent probes for imaging cellular hydrogen peroxide provides a conceptual framework for the potential application of thiohydantoin derivatives in cellular imaging. nih.govnih.gov By functionalizing the thiohydantoin core with appropriate fluorophores and targeting moieties, it may be possible to create novel probes for visualizing specific cellular components or processes.

The ability of some small molecules to act as probes for protein denaturation further highlights the potential utility of thiohydantoin derivatives in studying protein folding and stability. researchgate.net For example, bromophenol blue has been used as a probe to investigate the denaturation of bovine serum albumin. researchgate.net Similar applications could be envisioned for this compound derivatives.

Future research in this area will likely focus on the design and synthesis of thiohydantoin-based probes with tailored properties, such as enhanced cell permeability, specific subcellular localization, and the ability to report on specific biological events through changes in fluorescence or other detectable signals.

Advanced Computational Approaches for Drug Discovery and Optimization